![molecular formula C26H24N2O5S B2650540 methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 950266-90-7](/img/structure/B2650540.png)

methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of 2H-benzo[e][1,2]thiazine derivatives . These compounds are known for their pharmacological activities and are still largely unexplored . They are often synthesized as potential inhibitors for various enzymes, such as PI3Kδ .

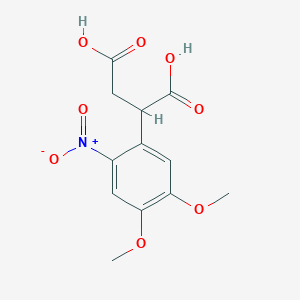

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 2H-benzo[e][1,2]thiazine ring, which is a type of heterocyclic ring containing nitrogen and sulfur atoms . The compound also contains a carboxylate ester group and an amide group, which could contribute to its reactivity and properties.Applications De Recherche Scientifique

- Thiazine derivatives have shown promising antibacterial properties. Researchers have investigated their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s structural features may contribute to its antibacterial activity by disrupting bacterial cell membranes or interfering with essential cellular processes .

- Thiazine derivatives, including our compound of interest, have been evaluated for their antifungal potential. They may inhibit fungal growth by affecting cell wall synthesis, membrane integrity, or specific metabolic pathways. Investigating their activity against different fungal species is crucial for understanding their therapeutic relevance .

- Thiazine derivatives exhibit antitumor and anticancer properties. These compounds can interfere with cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. Researchers explore their potential as chemotherapeutic agents or adjuvants in cancer treatment .

- Some thiazine derivatives have demonstrated antimalarial effects. By targeting specific stages of the Plasmodium life cycle, they could potentially contribute to malaria control and treatment. Further studies are needed to optimize their efficacy and safety .

- Thiazine compounds, including our molecule, have been investigated for antiviral activity. They may inhibit viral replication, entry, or assembly. Understanding their mechanisms of action and specificity against different viruses is essential for drug development .

- Thiazine derivatives may possess anti-inflammatory and analgesic properties. These effects could be valuable in managing pain and inflammation associated with various conditions. Mechanistic studies are ongoing to unravel their precise modes of action .

- Due to the presence of nitrogen and sulfur atoms, thiazine derivatives can act as multidentate ligands in coordination chemistry. Researchers explore their use in creating novel metal complexes with potential bioactivity. These complexes may find applications in catalysis, materials science, or drug delivery .

- Beyond the mentioned fields, thiazine derivatives are still largely unexplored. Researchers continue to investigate their pharmacological activities, including interactions with specific enzymes, receptors, and cellular pathways. Novel applications may emerge as our understanding deepens .

Antibacterial Activity

Antifungal Properties

Antitumor and Anticancer Effects

Antimalarial Activity

Antiviral Potential

Anti-Inflammatory and Analgesic Effects

Coordination Chemistry and Metal Complexes

Other Potential Applications

Orientations Futures

Given the interest in 2H-benzo[e][1,2]thiazine derivatives as potential therapeutic agents , future research could involve further exploration of the properties and potential uses of this compound. This could include studies to determine its efficacy and selectivity as a PI3Kδ inhibitor, investigations of its mechanism of action, and development of methods for its synthesis.

Propriétés

IUPAC Name |

methyl 2-[2-(4-ethylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-3-18-13-15-20(16-14-18)27-23(29)17-28-25(26(30)33-2)24(19-9-5-4-6-10-19)21-11-7-8-12-22(21)34(28,31)32/h4-16H,3,17H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYRRHJTHUVEFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2650459.png)

![(2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2650462.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-indole-5-carboxamide](/img/structure/B2650466.png)

![2-[3-(Trifluoromethyl)phenoxy]quinoxaline](/img/structure/B2650469.png)

![2-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2650472.png)

![2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2650475.png)

![N-[(2,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B2650479.png)

![O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate](/img/structure/B2650480.png)